Superior Tumor Growth Inhibition in Soft Tissue Sarcoma PDX Models: Ecubectedin vs. Lurbinectedin and Trabectedin
In a comparative in vivo study of six soft tissue sarcoma patient-derived xenograft models, ecubectedin at 1.2 mg/kg weekly induced significant tumor volume shrinkage in a CIC-rearranged sarcoma model (STS134), reducing tumor volume to 41% of baseline, whereas lurbinectedin (0.18 mg/kg) and trabectedin (0.15 mg/kg) achieved only tumor stabilization in this model. Ecubectedin demonstrated statistically significant tumor volume reduction compared to vehicle in 5 of 6 models overall, and in 4 of 6 models it caused tumor stabilization [1].
| Evidence Dimension | Tumor Volume Reduction in CIC-rearranged Sarcoma PDX (STS134) |
|---|---|
| Target Compound Data | 41% of baseline tumor volume |
| Comparator Or Baseline | Lurbinectedin: tumor stabilization only; Trabectedin: tumor stabilization only |
| Quantified Difference | Ecubectedin induced tumor shrinkage (59% reduction from baseline), while lurbinectedin and trabectedin only prevented further growth. |
| Conditions | Patient-derived xenograft (PDX) model STS134 (CIC-rearranged sarcoma) in NMRI nu/nu mice; weekly intravenous dosing for 16 days. |
Why This Matters
This demonstrates ecubectedin's superior ability to not just halt but actually regress established sarcomas in a clinically relevant model, a key differentiator for selecting it over lurbinectedin or trabectedin in certain soft tissue sarcoma subtypes.
- [1] Gorgels D, Wang CC, Wyns K, et al. Abstract 6857: The novel transcriptional inhibitor ecubectedin demonstrates strong antitumor activity in patient-derived xenograft models of soft tissue sarcoma. Cancer Res. 2025;85(8_Supplement):6857. View Source
